((4-Fluorophenyl)methylene)dibenzene
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Overview
Description
((4-Fluorophenyl)methylene)dibenzene, also known as Benzene, 1-(diphenylmethyl)-4-fluoro-, is an organic compound with the molecular formula C19H15F and a molecular weight of 262.32 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Fluorophenyl)methylene)dibenzene typically involves the reaction of 4-fluorobenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
((4-Fluorophenyl)methylene)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
Chemistry
In chemistry, ((4-Fluorophenyl)methylene)dibenzene is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of ((4-Fluorophenyl)methylene)dibenzene involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The methylene bridge and benzene rings provide structural stability and facilitate the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(diphenylmethyl)-4-chloro-: Similar structure with a chlorine atom instead of fluorine.
Benzene, 1-(diphenylmethyl)-4-bromo-: Similar structure with a bromine atom instead of fluorine.
Benzene, 1-(diphenylmethyl)-4-iodo-: Similar structure with an iodine atom instead of fluorine
Uniqueness
((4-Fluorophenyl)methylene)dibenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are known for their high electronegativity and ability to form strong bonds, making this compound more stable and reactive compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C19H15F |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-benzhydryl-4-fluorobenzene |
InChI |
InChI=1S/C19H15F/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
DQCIXSBGYBGJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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